2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique molecular structure, which includes an isopropylphenyl group, a dihydropyrimidinylthio group, and an acetamide moiety
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As a precursor for the synthesis of materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the isopropylphenyl intermediate: This step involves the alkylation of a phenyl ring with an isopropyl group using a Friedel-Crafts alkylation reaction.
Synthesis of the dihydropyrimidinylthio intermediate:
Coupling of intermediates: The final step involves coupling the isopropylphenyl intermediate with the dihydropyrimidinylthio intermediate through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides or thiol derivatives.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylphenyl)acetamide: Lacks the dihydropyrimidinylthio group.
2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide: Lacks the isopropylphenyl group.
Uniqueness
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not observed in simpler analogs.
Properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10(2)12-4-6-13(7-5-12)18-14(20)9-22-15-8-11(3)17-16(21)19-15/h4-8,10H,9H2,1-3H3,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFINKWODBYQMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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